molecular formula C21H13ClFNO3 B11138144 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B11138144
M. Wt: 381.8 g/mol
InChI Key: LRXDPKRGDAITHG-UKWGHVSLSA-N
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Description

6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a synthetic organic compound characterized by its complex structure, which includes a benzo[b]furan core, a pyridylmethylene group, and a 2-chloro-4-fluorophenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multiple steps:

    Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Pyridylmethylene Group: The pyridylmethylene group is introduced via a condensation reaction between the benzo[b]furan core and 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the 2-Chloro-4-fluorophenylmethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzo[b]furan core with 2-chloro-4-fluorophenylmethanol, often facilitated by a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]furan core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridylmethylene group, converting it to a pyridylmethyl group.

    Substitution: The 2-chloro-4-fluorophenylmethoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives of the benzo[b]furan core.

    Reduction: Pyridylmethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroanisole: A simpler compound with a similar 2-chloro-4-fluorophenyl group.

    4-Pyridylmethanol: Contains the pyridylmethylene group but lacks the benzo[b]furan core.

    Benzo[b]furan-3-one: The core structure without the additional substituents.

Uniqueness

6-[(2-Chloro-4-fluorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C21H13ClFNO3

Molecular Weight

381.8 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13ClFNO3/c22-18-10-15(23)2-1-14(18)12-26-16-3-4-17-19(11-16)27-20(21(17)25)9-13-5-7-24-8-6-13/h1-11H,12H2/b20-9-

InChI Key

LRXDPKRGDAITHG-UKWGHVSLSA-N

Isomeric SMILES

C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)O/C(=C\C4=CC=NC=C4)/C2=O

Canonical SMILES

C1=CC2=C(C=C1OCC3=C(C=C(C=C3)F)Cl)OC(=CC4=CC=NC=C4)C2=O

Origin of Product

United States

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